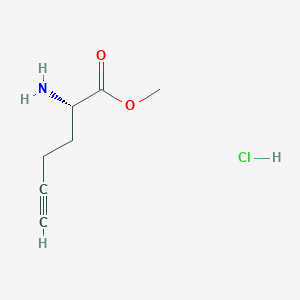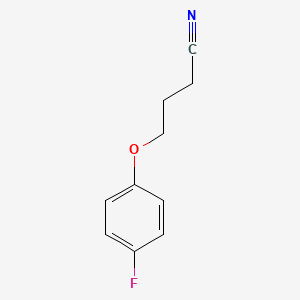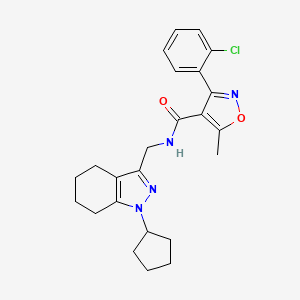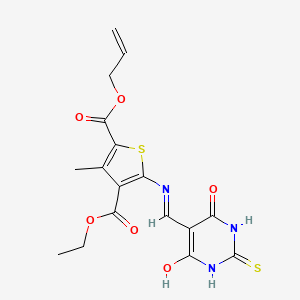
(S)-(-)-1-(2-Naphthyl)ethanol
Übersicht
Beschreibung
(S)-(-)-1-(2-Naphthyl)ethanol is a chiral alcohol with the molecular formula C12H12O. It is characterized by the presence of a naphthyl group attached to the second carbon of the ethanol chain. This compound is notable for its optical activity, with the (S)-enantiomer being the focus of various studies due to its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
(S)-(-)-1-(2-Naphthyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-(-)-1-(2-Naphthyl)ethanol can be synthesized through several methods:
Reduction of 2-Acetylnaphthalene: One common method involves the reduction of 2-acetylnaphthalene using chiral reducing agents such as borane complexes or catalytic hydrogenation with chiral catalysts.
Asymmetric Synthesis: Another approach is the asymmetric synthesis using chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the alcohol.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to ensure high enantiomeric purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(-)-1-(2-Naphthyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 2-acetylnaphthalene.
Reduction: Further reduction can lead to the formation of 2-naphthylmethane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.
Major Products
Oxidation: 2-Acetylnaphthalene
Reduction: 2-Naphthylmethane
Substitution: Various substituted naphthyl derivatives depending on the substituent introduced.
Wirkmechanismus
The mechanism of action of (S)-(-)-1-(2-Naphthyl)ethanol involves its interaction with specific molecular targets, depending on its application. In asymmetric synthesis, it acts as a chiral auxiliary, inducing stereoselectivity in reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
(S)-(-)-1-(2-Naphthyl)ethanol can be compared with other similar compounds such as:
®-(+)-1-(2-Naphthyl)ethanol: The enantiomer of this compound, which has different optical activity and potentially different biological activity.
2-Naphthol: A related compound with a hydroxyl group directly attached to the naphthyl ring, differing in reactivity and applications.
2-Acetylnaphthalene: The ketone form of this compound, used in different synthetic applications.
The uniqueness of this compound lies in its chiral nature and its ability to induce stereoselectivity in chemical reactions, making it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
(1S)-1-naphthalen-2-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRKCRWZRKETCK-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=CC=CC=C2C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2441621.png)
![6-Azaspiro[3.4]octane-2-carbonitrile hydrochloride](/img/structure/B2441622.png)


![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2441627.png)
![1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2441628.png)
![2-[(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2441630.png)
![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2441634.png)
![4-(4-chlorophenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2441635.png)
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2441636.png)


![2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)acetamide](/img/structure/B2441640.png)
![7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2441641.png)
